

# NMS-P515: A Technical Overview of a Stereospecific PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NMS-P515  |           |
| Cat. No.:            | B15588095 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**NMS-P515** is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair. Developed by Nerviano Medical Sciences, this isoindolinone-based compound has demonstrated significant preclinical efficacy, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **NMS-P515**, including detailed experimental methodologies and key quantitative data to support further research and development efforts in the field of targeted cancer therapy.

#### Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. **NMS-P515** was identified from an isoindolinone carboxamide series as a potent and selective inhibitor of PARP-1.[2][3] This document outlines the discovery and preclinical characterization of **NMS-P515**.



# **Discovery and Physicochemical Properties**

**NMS-P515**, chemically known as (S)-1-(1-cyclohexylethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, was discovered through the exploration of a C1-methylated isoindolinone scaffold.[3] It is a stereospecific inhibitor, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2]

Table 1: Physicochemical and ADME Properties of NMS-P515

| Property            | Value                                          | Reference |
|---------------------|------------------------------------------------|-----------|
| Molecular Formula   | C17H22N2O2                                     | [2]       |
| Molecular Weight    | 286.37 g/mol                                   | [2]       |
| Stereochemistry     | (S)-enantiomer                                 | [2]       |
| Solubility (pH 7.4) | >200 μM                                        | [2]       |
| hPPB (%)            | 92.2                                           | [2]       |
| CYP Inhibition      | IC <sub>50</sub> > 10 μM for major<br>isoforms | [2]       |

## **Mechanism of Action**

**NMS-P515** exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. This inhibition prevents the repair of DNA single-strand breaks, which, during replication, can be converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways, these double-strand breaks cannot be efficiently repaired, leading to cell death.





Click to download full resolution via product page

Figure 1: NMS-P515 Mechanism of Action.

## **Preclinical Efficacy**

The preclinical activity of **NMS-P515** has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

# **Biochemical and Cellular Activity**

NMS-P515 is a potent inhibitor of PARP-1 in both biochemical and cellular assays.[2]

Table 2: In Vitro Activity of NMS-P515



| Assay                | Parameter        | Value | Cell Line | Reference |
|----------------------|------------------|-------|-----------|-----------|
| Biochemical<br>Assay | Kd               | 16 nM | -         | [2]       |
| Cellular Assay       | IC <sub>50</sub> | 27 nM | HeLa      | [2]       |

## **In Vivo Antitumor Activity**

The in vivo efficacy of **NMS-P515** was assessed in a Capan-1 human pancreatic cancer xenograft model in nude mice. Capan-1 cells have a BRCA2 mutation, making them sensitive to PARP inhibition.[3]

Table 3: In Vivo Efficacy of NMS-P515 in Capan-1 Xenograft Model

| Treatment Group            | Dose and Schedule                                       | Tumor Growth Inhibition (%) | Reference |
|----------------------------|---------------------------------------------------------|-----------------------------|-----------|
| NMS-P515                   | 80 mg/kg, p.o., q.d.                                    | 48                          | [3]       |
| NMS-P515 +<br>Temozolomide | 80 mg/kg, p.o., q.d. +<br>62.5 mg/kg, i.p., q.d. x<br>5 | 79                          | [3]       |

# **Experimental Protocols**

The following are representative protocols for the key experiments conducted during the preclinical development of **NMS-P515**.

## **PARP-1 Enzymatic Assay**

This assay measures the ability of **NMS-P515** to inhibit the catalytic activity of recombinant human PARP-1.

#### Protocol:

 Recombinant human PARP-1 is incubated with a reaction buffer containing NAD+ and activated DNA.



- NMS-P515 is added at various concentrations.
- The reaction is allowed to proceed for a specified time at 37°C.
- The consumption of NAD+ is measured, often using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.



Click to download full resolution via product page

Figure 2: PARP-1 Enzymatic Assay Workflow.

## **Cellular PARP Inhibition Assay**

This assay determines the ability of NMS-P515 to inhibit PARP activity within a cellular context.

#### Protocol:

- HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of NMS-P515 for a defined period.



- DNA damage is induced by treating the cells with hydrogen peroxide (H2O2).
- · Cells are fixed and permeabilized.
- Poly(ADP-ribose) (PAR) levels are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.
- Fluorescence intensity is quantified using a high-content imaging system.
- IC<sub>50</sub> values are determined from the dose-response curve.

## **Capan-1 Xenograft Model**

This in vivo model assesses the antitumor efficacy of **NMS-P515** in a relevant cancer model.

#### Protocol:

- Female athymic nude mice are subcutaneously inoculated with Capan-1 human pancreatic cancer cells.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- NMS-P515 is administered orally at the specified dose and schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and weighed.
- Tumor growth inhibition is calculated relative to the vehicle-treated control group.





Click to download full resolution via product page

Figure 3: Capan-1 Xenograft Model Workflow.

# **Clinical Development Status**

As of the latest available information, there are no publicly registered clinical trials specifically for **NMS-P515**. Further development by Nerviano Medical Sciences or its partners may be ongoing but is not in the public domain.

#### Conclusion

**NMS-P515** is a potent and stereospecific PARP-1 inhibitor with a well-defined mechanism of action and promising preclinical antitumor activity. The data presented in this technical guide highlight its potential as a therapeutic agent, particularly for cancers with defects in DNA repair



pathways. The detailed experimental protocols provide a foundation for researchers to further investigate the properties and potential applications of **NMS-P515** and similar compounds in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Capan1 Xenograft Model Altogen Labs [altogenlabs.com]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NMS-P515: A Technical Overview of a Stereospecific PARP-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588095#nms-p515-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com